N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of related piperidine derivatives often involves the cyclization of amino acid derivatives or the reaction of existing piperidine structures with various reagents. For instance, the preparation of trisubstituted piperidines can be achieved through a formal hetero-ene reaction of amino acid derivatives, suggesting a pathway that might be adapted for the synthesis of N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide (Laschat et al., 1996).
Molecular Structure Analysis The structure of piperidine derivatives is crucial in determining their reactivity and interaction with other molecules. The crystal structures of similar compounds reveal that the piperidine ring can adopt various conformations influenced by substituents, which can affect the overall molecular geometry and potential chemical behavior (Raghuvarman et al., 2014).
Chemical Reactions and Properties Piperidine compounds, including N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide, may undergo reactions characteristic of their functional groups. For instance, aminopyridyl-substituted piperidines have been explored for their potential in synthesizing c-Met/ALK inhibitors, indicating reactivity conducive to pharmaceutical applications (Li et al., 2013).
Physical Properties Analysis The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the presence of specific substituents like aminopyridine can affect the compound's polarity and, consequently, its solubility in various solvents.
Chemical Properties Analysis The chemical properties, such as reactivity with nucleophiles or electrophiles, acidity or basicity of the nitrogen atoms, and potential for forming hydrogen bonds, are key to understanding the behavior of N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide in chemical reactions. The ability of related piperidine compounds to undergo transformations, such as reductions or condensations, highlights the versatility and reactivity of this class of compounds (Ito et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-17-16(4-2-10-21-17)12-22-18(23)14-7-5-13(6-8-14)15-3-1-9-20-11-15/h2,4-8,10,15,20H,1,3,9,11-12H2,(H2,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWYHHHHJFYHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.